![molecular formula C21H18FN5O2S B2561096 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894033-03-5](/img/structure/B2561096.png)
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It is part of a class of compounds known as thiazolo[3,2-b][1,2,4]triazole-6-ones . These compounds are of interest in the field of medicinal chemistry due to their potential anticancer properties .
Synthesis Analysis
The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The intermediates of S-alkylated 1,2,4-triazoles were obtained by treating triazoles with 2-bromo-4′-fluoroacetophenone . The final compounds were obtained by cyclization of S-alkylated 1,2,4-triazoles in sulfuric acid media, at 0°C .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . The presence of fluorine in the molecule has been confirmed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of triazoles with 2-bromo-4′-fluoroacetophenone, followed by cyclization in sulfuric acid media .Scientific Research Applications
Synthesis Methodologies
Research into the synthesis of compounds with complex structures like "N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide" often involves innovative approaches to enhance efficiency and efficacy. For instance, the microwave-assisted synthesis technique has been applied to create hybrid molecules containing specific moieties, demonstrating significant antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Such methodologies highlight the potential for developing new compounds with desired biological properties.
Structural Characterization
The detailed structural characterization of novel compounds provides essential insights into their potential applications. Studies employing synchrotron X-ray powder diffraction have elucidated the crystal structures of compounds, revealing their isostructural nature and facilitating understanding of their physical properties (Gündoğdu et al., 2017). This level of structural insight is critical for the development of compounds with specific functionalities.
Biological Activities
Compounds with structures similar to "N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide" have been explored for a range of biological activities. For example, derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown potent antiallergy activity, indicating the therapeutic potential of such compounds in medical applications (Hargrave et al., 1983). Additionally, the synthesis and characterization of celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting a broad spectrum of potential therapeutic uses (Küçükgüzel et al., 2013).
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCPKMCNMMVEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.